![molecular formula C22H20N2O3 B337612 N~1~-[4-(AMINOCARBONYL)PHENYL]-4-[(3-METHYLPHENOXY)METHYL]BENZAMIDE](/img/structure/B337612.png)
N~1~-[4-(AMINOCARBONYL)PHENYL]-4-[(3-METHYLPHENOXY)METHYL]BENZAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-[4-(AMINOCARBONYL)PHENYL]-4-[(3-METHYLPHENOXY)METHYL]BENZAMIDE is an organic compound with the molecular formula C22H20N2O3. It is known for its unique structure, which includes an aminocarbonyl group attached to a phenyl ring, and a 3-methylphenoxy group linked to another benzamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(AMINOCARBONYL)PHENYL]-4-[(3-METHYLPHENOXY)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Aminocarbonyl Intermediate: The initial step involves the reaction of 4-aminobenzoic acid with a suitable reagent to form the aminocarbonyl intermediate.
Coupling Reaction: The intermediate is then coupled with 4-[(3-methylphenoxy)methyl]benzoic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N1-[4-(AMINOCARBONYL)PHENYL]-4-[(3-METHYLPHENOXY)METHYL]BENZAMIDE may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize costs .
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-[4-(AMINOCARBONYL)PHENYL]-4-[(3-METHYLPHENOXY)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
N~1~-[4-(AMINOCARBONYL)PHENYL]-4-[(3-METHYLPHENOXY)METHYL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of N1-[4-(AMINOCARBONYL)PHENYL]-4-[(3-METHYLPHENOXY)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[4-(aminocarbonyl)phenyl]-3-[(4-chlorophenoxy)methyl]benzamide: This compound has a similar structure but with a chlorophenoxy group instead of a methylphenoxy group.
N-[4-(aminocarbonyl)phenyl]-4-[(2-methylphenoxy)methyl]benzamide: This compound differs by the position of the methyl group on the phenoxy ring.
Uniqueness
N~1~-[4-(AMINOCARBONYL)PHENYL]-4-[(3-METHYLPHENOXY)METHYL]BENZAMIDE stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methylphenoxy group may impart unique properties compared to its analogs .
Propriétés
Formule moléculaire |
C22H20N2O3 |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
N-(4-carbamoylphenyl)-4-[(3-methylphenoxy)methyl]benzamide |
InChI |
InChI=1S/C22H20N2O3/c1-15-3-2-4-20(13-15)27-14-16-5-7-18(8-6-16)22(26)24-19-11-9-17(10-12-19)21(23)25/h2-13H,14H2,1H3,(H2,23,25)(H,24,26) |
Clé InChI |
FAGAGIFBYZTRQK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N |
SMILES canonique |
CC1=CC(=CC=C1)OCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4a-butyl-2-[(2-fluorophenyl)(hydroxy)methylene]-1-hydroxy-2,3,4,4a-tetrahydro-9H-xanthen-9-one](/img/structure/B337529.png)
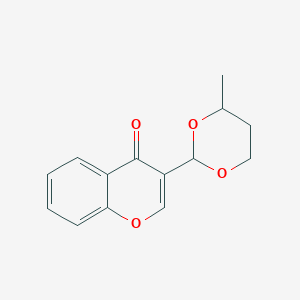
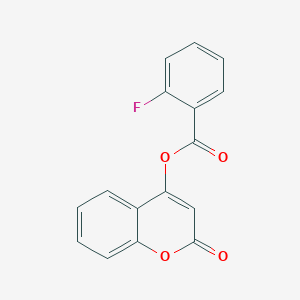
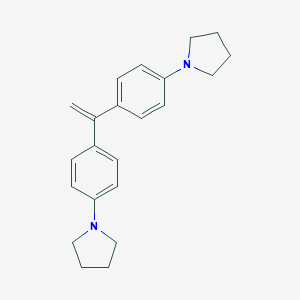
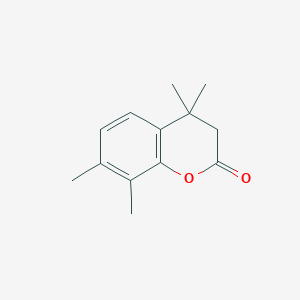
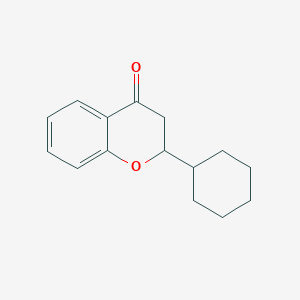
![2,3-dihydrospiro(4H-benzo[g]chromene-2,1'-cyclohexane)-4-one](/img/structure/B337544.png)
![3,3-dimethyl-3H-benzo[f]thiochromene](/img/structure/B337545.png)
![11-methyl-6,11-dihydro-5H-benzo[a]carbazole](/img/structure/B337546.png)
![N-(4-bromo-3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B337549.png)
![N-(4-bromo-3-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B337550.png)
![N-(4-bromo-3-chlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B337552.png)
![N-(4-bromo-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B337554.png)
![N-[4-(4-tert-butylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B337556.png)
